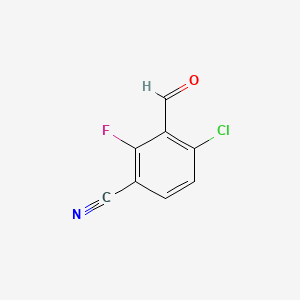
4-Chloro-2-fluoro-3-formylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-fluoro-3-formylbenzonitrile is an organic compound with the molecular formula C8H3ClFNO It is a derivative of benzonitrile, characterized by the presence of chloro, fluoro, and formyl functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-3-formylbenzonitrile typically involves multi-step organic reactions. One common method includes the halogenation of a benzonitrile derivative followed by formylation. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are also crucial due to the handling of reactive chemicals and potential hazards associated with the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-3-formylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: 4-Chloro-2-fluoro-3-carboxybenzonitrile.
Reduction: 4-Chloro-2-fluoro-3-formylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-fluoro-3-formylbenzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-3-formylbenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple functional groups allows it to participate in various biochemical pathways, influencing cellular processes. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzonitrile: Lacks the chloro and formyl groups, making it less reactive in certain chemical reactions.
4-Chloro-3-fluoro-2-formylbenzonitrile: Similar structure but different positioning of functional groups, leading to distinct chemical properties.
2-Fluoro-5-formylbenzonitrile: Another benzonitrile derivative with different substitution patterns.
Uniqueness
4-Chloro-2-fluoro-3-formylbenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various fields of research make it a valuable compound for scientific exploration.
Properties
Molecular Formula |
C8H3ClFNO |
|---|---|
Molecular Weight |
183.56 g/mol |
IUPAC Name |
4-chloro-2-fluoro-3-formylbenzonitrile |
InChI |
InChI=1S/C8H3ClFNO/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-2,4H |
InChI Key |
AUDYSWUXFBCMKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



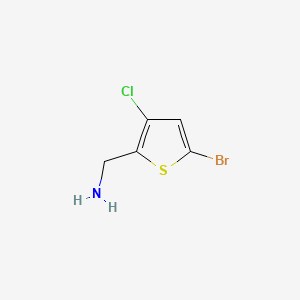

![3-Aminofuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13471379.png)
![tert-butyl N-{[(3R)-1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13471387.png)
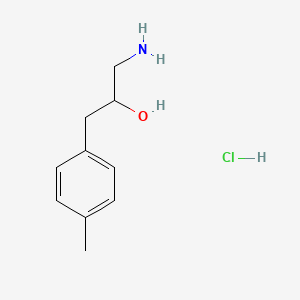

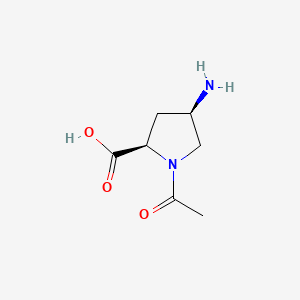
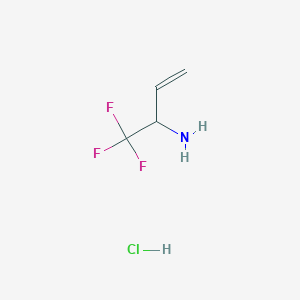
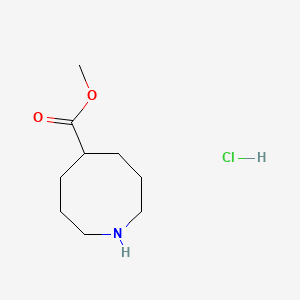
amine hydrochloride](/img/structure/B13471411.png)
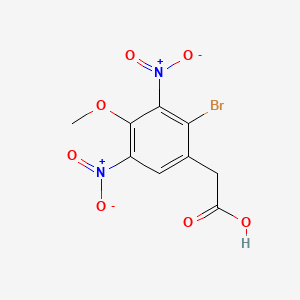

![4-[4-(difluoromethyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B13471433.png)
